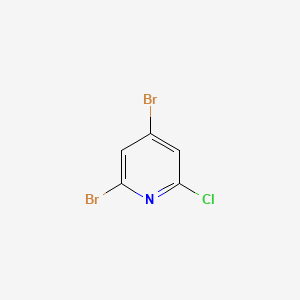
2,4-Dibromo-6-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-chloropyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2ClN It is a heterocyclic aromatic compound, characterized by the presence of bromine and chlorine atoms attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-chloropyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-bromopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and organoboron reagents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, bipyridines, and other heterocyclic compounds, which are valuable intermediates in organic synthesis and pharmaceutical development .
Applications De Recherche Scientifique
2,4-Dibromo-6-chloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and active ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-chloropyridine involves its interaction with various molecular targets and pathways. The halogen atoms on the pyridine ring enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-chloropyridine: Similar in structure but with different substitution patterns, leading to distinct reactivity and applications.
5-Bromo-6-chloropyridin-2-amine: Another halogenated pyridine with different functional groups, used in various synthetic applications.
6-Bromo-2,4-dimethylpyridin-3-amine: A related compound with methyl groups, affecting its chemical properties and uses.
Uniqueness
2,4-Dibromo-6-chloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various types of reactions makes it a valuable intermediate in the development of new compounds and materials .
Propriétés
Formule moléculaire |
C5H2Br2ClN |
|---|---|
Poids moléculaire |
271.34 g/mol |
Nom IUPAC |
2,4-dibromo-6-chloropyridine |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-4(7)9-5(8)2-3/h1-2H |
Clé InChI |
MULWKKJKIJKULC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



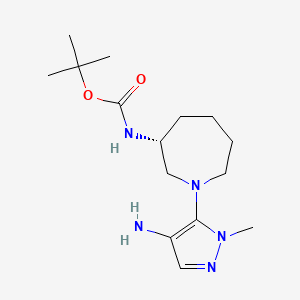
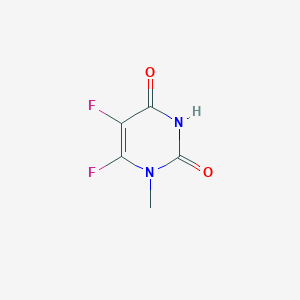
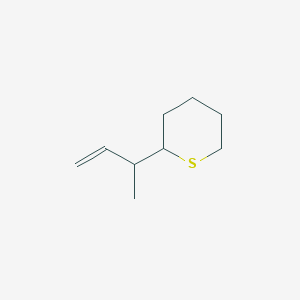
![1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)
![2-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093352.png)
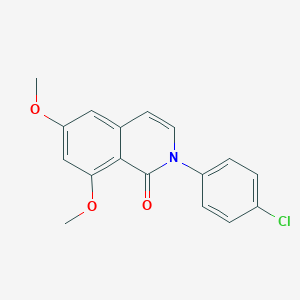

![tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate](/img/structure/B13093361.png)

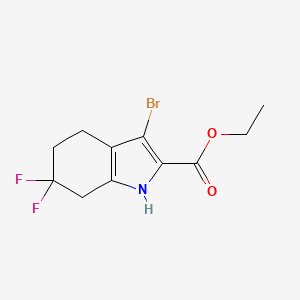
![7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093371.png)
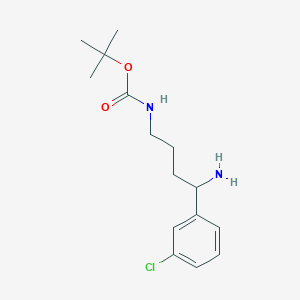
![4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13093379.png)
